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Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722 Get Quote

This in-depth guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of the chemical properties, mechanism of action, and experimental

applications of DNQX disodium salt, a potent antagonist of AMPA and kainate receptors.

Core Chemical Properties
DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in aqueous

solutions for experimental applications. Its key chemical and physical properties are

summarized below.
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Property Value References

Chemical Name
6,7-Dinitroquinoxaline-2,3-

dione disodium salt

Molecular Formula C₈H₂N₄Na₂O₆ [1][2]

Molecular Weight 296.1 g/mol [2][3]

Appearance Brown to dark brown solid [2][3]

Solubility Soluble in water to 100 mM [1][2]

Purity ≥98%

Storage

Desiccate at room temperature

or 2-8°C. Stock solutions can

be stored at -20°C for up to 3

months.

CAS Number 1312992-24-7 [1][2][3]

Mechanism of Action: Antagonism of AMPA and
Kainate Receptors
DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate

receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate

receptors.[1][4] By competitively binding to these receptors, DNQX prevents the binding of the

excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required

for ion channel opening and blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the

postsynaptic neuron.[5] This action effectively reduces or completely inhibits the fast

component of excitatory postsynaptic currents (EPSCs).[1][2][5]

The inhibitory concentrations (IC₅₀) of DNQX highlight its potency, with values of approximately

0.5 µM for AMPA receptors and 0.1 µM for kainate receptors. This potent antagonism makes

DNQX an invaluable tool for distinguishing between neurotransmission mediated by

AMPA/kainate receptors and NMDA receptors.
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Interestingly, under certain conditions, such as in the presence of transmembrane AMPA

receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[1]

[2]

Signaling Pathways
DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades

crucial for synaptic plasticity and neuronal excitability.

AMPA Receptor Signaling
Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular

signaling pathways independent of ion flux.[6] For instance, AMPA receptor stimulation can

activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated

protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-

derived neurotrophic factor (BDNF).[6] By blocking AMPA receptors, DNQX can inhibit these

downstream signaling events.
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DNQX blocks glutamate binding to AMPA receptors.
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Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic functions.[7][8] They can modulate

neurotransmitter release and neuronal excitability through various mechanisms, including the

modulation of glutamate and GABA release.[7][9] Kainate receptor activation can also lead to

the mobilization of endocannabinoids, which act as retrograde messengers to suppress

presynaptic neurotransmitter release.[8] DNQX's antagonism of kainate receptors can therefore

have complex effects on synaptic transmission.
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DNQX inhibits kainate receptor-mediated signaling.

Experimental Protocols
DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and

characterize synaptic currents. A common application is the pharmacological blockade of

AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Recording of EPSCs
Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate

receptor-mediated currents with DNQX.

Methodology:
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Preparation of Brain Slices:

Prepare 250-300 µm thick brain slices from the region of interest using a vibratome in an

ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with

higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity).[5]

Allow slices to recover in regular aCSF at room temperature for at least one hour before

recording.[5]

Electrophysiological Recording:

Transfer a brain slice to a recording chamber continuously perfused with carbogenated

aCSF.

Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]

Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs

(sEPSCs).[1][2][5]

To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]

Application of DNQX:

Record a stable baseline of EPSC activity for 5-10 minutes.[5]

Switch the perfusion to aCSF containing 10 µM DNQX disodium salt.[1][2][5]

Continue recording for 5-10 minutes to observe the blockade of the fast component of the

EPSCs, isolating the slower NMDA receptor-mediated component.[5]
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Workflow for isolating NMDA currents using DNQX.
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Conclusion
DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of

glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA

and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo

experimental paradigms. A thorough understanding of its chemical properties and mechanism

of action is essential for its effective application in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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